molecular formula C6H3BrClNO B11755029 4-Bromo-3-chloropicolinaldehyde

4-Bromo-3-chloropicolinaldehyde

Cat. No.: B11755029
M. Wt: 220.45 g/mol
InChI Key: HCDJIUFZXXRDJE-UHFFFAOYSA-N
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Description

4-Bromo-3-chloropicolinaldehyde is an organic compound with the molecular formula C6H3BrClNO It is a derivative of picolinaldehyde, characterized by the presence of bromine and chlorine atoms at the 4th and 3rd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloropicolinaldehyde typically involves the bromination and chlorination of picolinaldehyde derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution at the desired positions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloropicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or amines through reduction processes.

    Substitution: Nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of 4-Bromo-3-chloropicolinic acid.

    Reduction: Formation of 4-Bromo-3-chloropicolinalcohol.

    Substitution: Formation of various substituted picolinaldehyde derivatives.

Scientific Research Applications

4-Bromo-3-chloropicolinaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloropicolinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its bromine and chlorine substituents enhance its reactivity and specificity towards certain enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    5-Bromo-3-chloropicolinaldehyde: Similar structure but with bromine and chlorine atoms at different positions.

    3-Bromo-4-chloropicolinaldehyde: Another isomer with different substitution pattern.

Uniqueness: 4-Bromo-3-chloropicolinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H3BrClNO

Molecular Weight

220.45 g/mol

IUPAC Name

4-bromo-3-chloropyridine-2-carbaldehyde

InChI

InChI=1S/C6H3BrClNO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H

InChI Key

HCDJIUFZXXRDJE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)Cl)C=O

Origin of Product

United States

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